Bowl Inversion Barrier: Corannulene vs. Sumanene and Larger Fullerene Fragments
Corannulene exhibits a rapid bowl-to-bowl inversion at room temperature with an experimentally determined barrier of 10.2 kcal/mol (42.7 kJ/mol) at −64 °C [1]. This is in stark contrast to the larger buckybowl sumanene, which exhibits 'much slower' bowl inversion under similar conditions [2]. The difference is further pronounced when compared to larger fullerene fragments: the inversion barriers for C26H12 and C30H12 are predicted to be 28.0 kJ/mol and 199.4 kJ/mol, respectively [3]. This data positions corannulene as the benchmark for dynamic, low-barrier bowl inversion, crucial for applications requiring rapid conformational change.
| Evidence Dimension | Bowl-to-bowl inversion barrier (ΔG‡ or ΔE‡) |
|---|---|
| Target Compound Data | 10.2 kcal/mol (42.7 kJ/mol) at −64 °C |
| Comparator Or Baseline | Sumanene: 'much slower' inversion; C26H12: 28.0 kJ/mol (ΔE‡, calculated); C30H12: 199.4 kJ/mol (ΔE‡, calculated) |
| Quantified Difference | Corannulene's barrier is ~15 kJ/mol lower than C26H12 and ~157 kJ/mol lower than C30H12. |
| Conditions | Experimental NMR for corannulene; DFT calculations at B3LYP/6-311G level for fragments. |
Why This Matters
The low inversion barrier of corannulene enables its use in dynamic supramolecular systems, while higher barriers in analogs may render them static, impacting applications like molecular recognition or chiral assemblies.
- [1] Wikipedia contributors, 'Corannulene', Wikipedia, The Free Encyclopedia, accessed 2026, https://en.wikipedia.org/wiki/Corannulene View Source
- [2] Hidehiro Sakurai, Taro Daiko, Hiroyuki Sakane, et al., Structural Elucidation of Sumanene and Generation of Its Benzylic Anions, J. Am. Chem. Soc., 2005, 127(33), 11580-11581, DOI: 10.1021/ja0518169 View Source
- [3] P. Ulrich Biedermann et al., Inversion Barrier of Corannulene. A Benchmark for Bowl-to-Bowl Inversions in Fullerene Fragments, J. Org. Chem., 1999, 64(10), 3655-3662, DOI: 10.1021/jo9900174 View Source
